molecular formula C42H58O16 B1252145 ipomoeassin E

ipomoeassin E

Cat. No. B1252145
M. Wt: 818.9 g/mol
InChI Key: ZGJXOLWJZBARNR-WWEQIFPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ipomoeassin E is a natural product found in Ipomoea squamosa with data available.

Scientific Research Applications

Ipomoeassin E Discovery and Cytotoxic Activity Ipomoeassin E is part of a group of glycoresins (ipomoeassins A-E) isolated from the leaves of Ipomoea squamosa, discovered in the Suriname rainforest. These compounds, particularly ipomoeassin E, have shown significant cytotoxic activity against human ovarian cancer cell lines. The structure of ipomoeassin E, along with others in its group, was determined through spectroscopic analyses and chemical transformations (Cao et al., 2005).

Mechanism of Action in Cancer Cells Ipomoeassin E, like its analogs, demonstrates its cytotoxic effects by interacting with specific cellular targets. For instance, ipomoeassin F, closely related to ipomoeassin E, was found to bind to Sec61α, a component of the protein translocation complex in cells. This binding results in the inhibition of protein translocation and affects protein secretion in live cells, leading to cytotoxic effects in cancer cells (Zong et al., 2019).

Synthesis and Biological Evaluation Significant research has focused on the synthesis and biological evaluation of ipomoeassin E and its analogs. For example, the total synthesis of ipomoeassin F, closely related to ipomoeassin E, has been achieved. This synthesis is crucial for furthering the understanding of its medicinal potential and for drug development purposes (Zong et al., 2015).

Pharmacophore Identification Research efforts have also focused on identifying the pharmacophore of ipomoeassin E and its analogs. This is essential for understanding the exact chemical features responsible for their biological activity and helps guide the development of new drugs based on these compounds (Zong et al., 2016).

Role in Biomedical Research Overall, the ipomoeassins, including ipomoeassin E, are emerging as significant molecules in biomedical research. They offer potential as novel anticancer agents and as tools for studying cellular processes like protein translocation. The continued exploration of these compounds is likely to yield valuable insights into their therapeutic potential and mechanisms of action (Zong & Shi, 2017).

properties

Product Name

ipomoeassin E

Molecular Formula

C42H58O16

Molecular Weight

818.9 g/mol

IUPAC Name

[(1S,3R,4S,5R,6R,8R,10S,16S,23R,24R,25R,26R)-16-acetyloxy-4,5,26-trihydroxy-6-methyl-17,20-dioxo-24-[(E)-3-phenylprop-2-enoyl]oxy-10-propyl-2,7,9,21,27-pentaoxatricyclo[21.3.1.03,8]heptacosan-25-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C42H58O16/c1-6-14-28-17-12-9-13-18-30(53-26(5)43)29(44)20-22-32(45)51-23-31-37(56-33(46)21-19-27-15-10-8-11-16-27)38(57-40(50)24(3)7-2)36(49)41(55-31)58-39-35(48)34(47)25(4)52-42(39)54-28/h7-8,10-11,15-16,19,21,25,28,30-31,34-39,41-42,47-49H,6,9,12-14,17-18,20,22-23H2,1-5H3/b21-19+,24-7+/t25-,28+,30+,31-,34+,35+,36-,37-,38-,39-,41+,42+/m1/s1

InChI Key

ZGJXOLWJZBARNR-WWEQIFPCSA-N

Isomeric SMILES

CCC[C@H]1CCCCC[C@@H](C(=O)CCC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3O1)C)O)O)O)OC(=O)/C(=C/C)/C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C

Canonical SMILES

CCCC1CCCCCC(C(=O)CCC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3O1)C)O)O)O)OC(=O)C(=CC)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C

synonyms

ipomoeassin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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